molecular formula C24H28N2O2 B4584827 4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B4584827
M. Wt: 376.5 g/mol
InChI Key: IRUSVCOFUXJQHS-UHFFFAOYSA-N
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Description

4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chromenone core, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the chromenone core. The reaction conditions often involve the use of solvents like toluene and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to modulate pharmacokinetic properties, potentially affecting neurotransmitter receptors and enzymes. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of neurological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of a piperazine ring, chromenone core, and dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development[5][5].

Properties

IUPAC Name

4-[[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-17-4-6-19(3)20(12-17)15-25-8-10-26(11-9-25)16-21-14-24(27)28-23-13-18(2)5-7-22(21)23/h4-7,12-14H,8-11,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUSVCOFUXJQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

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